molecular formula C10H17N3O2 B12878446 Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B12878446
M. Wt: 211.26 g/mol
InChI Key: HXCQEYTUGPFLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring a triazole ring, makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be carried out under mild conditions, often using copper(I) as a catalyst. The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized from the corresponding amine by reaction with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated triazole derivatives.

Scientific Research Applications

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability.

Mechanism of Action

The mechanism of action of Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in various biological systems. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4-ethyl-1-isopropyl-1H-1,2,3-triazole-5-carboxylate can be compared with other triazole derivatives, such as:

    1,2,3-Triazole: The parent compound with a simple triazole ring.

    4-Phenyl-1,2,3-triazole: A derivative with a phenyl group attached to the triazole ring.

    1-Benzyl-1,2,3-triazole: A derivative with a benzyl group attached to the triazole ring.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications that other triazole derivatives may not be able to fulfill.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-ethyl-3-propan-2-yltriazole-4-carboxylate

InChI

InChI=1S/C10H17N3O2/c1-5-8-9(10(14)15-6-2)13(7(3)4)12-11-8/h7H,5-6H2,1-4H3

InChI Key

HXCQEYTUGPFLLY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=N1)C(C)C)C(=O)OCC

Origin of Product

United States

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